4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide
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Overview
Description
4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is a complex organic compound with a molecular formula of C15H18N4O3S This compound is notable for its unique structure, which includes an amino group, a methanesulfonyl group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzoic acid with pyridine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where the benzamide core is treated with an appropriate amine under mild conditions.
Methanesulfonylation: The methanesulfonyl group is added by reacting the intermediate product with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Bases: Triethylamine, pyridine.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide can be compared with other similar compounds such as:
4-{1-Amino-2-[(methylsulfonyl)amino]ethyl}-N-(pyridin-2-yl)benzamide: Similar structure but with a different position of the pyridinyl group.
4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-3-yl)benzamide: Similar structure but with a different position of the pyridinyl group.
4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-5-yl)benzamide: Similar structure but with a different position of the pyridinyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the positional differences of the pyridinyl group.
Properties
CAS No. |
920272-48-6 |
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Molecular Formula |
C15H18N4O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[1-amino-2-(methanesulfonamido)ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C15H18N4O3S/c1-23(21,22)18-10-14(16)11-2-4-12(5-3-11)15(20)19-13-6-8-17-9-7-13/h2-9,14,18H,10,16H2,1H3,(H,17,19,20) |
InChI Key |
IHXKXEGDCRBJAA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |
Origin of Product |
United States |
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